molecular formula C13H12N2O2S3 B5145415 4,4,7-TRIMETHYL-8-NITRO-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE

4,4,7-TRIMETHYL-8-NITRO-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE

Cat. No.: B5145415
M. Wt: 324.4 g/mol
InChI Key: VHZFRSOVRWWSDB-UHFFFAOYSA-N
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Description

4,4,7-TRIMETHYL-8-NITRO-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a nitro group, multiple methyl groups, and a dithioloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,7-TRIMETHYL-8-NITRO-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE typically involves multi-step organic reactions. One common method includes the nitration of a quinoline derivative followed by the introduction of methyl groups and the formation of the dithiolo ring. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4,7-TRIMETHYL-8-NITRO-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to form different quinoline derivatives.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.

Scientific Research Applications

4,4,7-TRIMETHYL-8-NITRO-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4,7-TRIMETHYL-8-NITRO-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE involves its interaction with specific molecular targets and pathways. The nitro group and dithioloquinoline core play a crucial role in its biological activity. The compound can interact with enzymes and proteins, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in their functional groups and biological activities.

    Quinoline-2,4-diones: These derivatives have different tautomeric forms and are known for their pharmaceutical importance.

Uniqueness

4,4,7-TRIMETHYL-8-NITRO-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research.

Properties

IUPAC Name

4,4,7-trimethyl-8-nitro-5H-dithiolo[3,4-c]quinoline-1-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S3/c1-6-4-8-7(5-9(6)15(16)17)10-11(13(2,3)14-8)19-20-12(10)18/h4-5,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZFRSOVRWWSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])C3=C(C(N2)(C)C)SSC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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